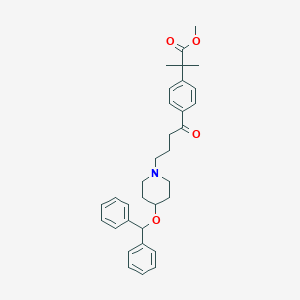

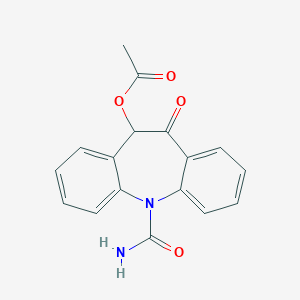

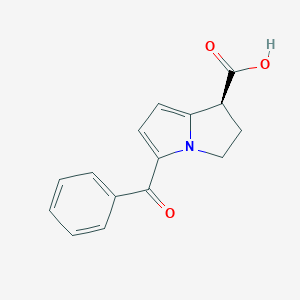

![molecular formula C21H16FN3S B028488 4-[4-(4-氟苯基)-2-[4-(甲硫基)苯基]-1H-咪唑-5-基]吡啶 CAS No. 152121-44-3](/img/structure/B28488.png)

4-[4-(4-氟苯基)-2-[4-(甲硫基)苯基]-1H-咪唑-5-基]吡啶

描述

The compound belongs to a class of compounds known for their diverse chemical and biological activities. These compounds often contain fluorophenyl and methylthio phenyl groups attached to an imidazole ring, which is itself linked to a pyridine ring. Such structures are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

Synthesis of compounds similar to the one described often involves multi-step reactions, starting from readily available substrates. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized through efficient three-component coupling reactions or by palladium-catalyzed cascade reactions involving CO insertion and C-H bond activation (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyridine rings often shows significant interactions such as hydrogen bonding and π-π interactions. These interactions can influence the compound's stability and reactivity. For example, the crystal structure analysis reveals intermolecular N—H⋯N hydrogen bonds and π–π interactions between pyridine and phenyl rings, stabilizing the three-dimensional network (Selig, Schollmeyer, Stegmiller, Albrecht, & Laufer, 2009).

Chemical Reactions and Properties

The presence of functional groups such as fluorophenyl and methylthio phenyl allows for various chemical reactions, including substitutions and coupling reactions. These reactions can modify the compound's properties for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. The crystal structure and physical form can be analyzed through techniques like X-ray crystallography, which provides insights into the compound's geometry and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are vital for understanding the compound's utility in synthesis and potential applications. The electron-withdrawing or donating nature of the substituents can significantly affect these properties.

References:

- Zhang, J., Zhang, X., & Fan, X. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. The Journal of Organic Chemistry, 81(8), 3206-3213. Link to the paper.

- Selig, R., Schollmeyer, D., Stegmiller, T., Albrecht, W., & Laufer, S. (2009). (2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online, 65, o3284-o3284. Link to the paper.

科学研究应用

Pharmacophore Design of p38α MAP Kinase Inhibitors

具有三取代和四取代咪唑骨架的化合物,包括4-[4-(4-氟苯基)-2-[4-(甲硫基)苯基]-1H-咪唑-5-基]吡啶,被称为选择性p38丝裂原活化蛋白(MAP)激酶抑制剂,负责释放促炎细胞因子。这些抑制剂结合到p38α MAP激酶的ATP口袋,取代ATP并实现更高的结合选择性和效力。Scior等人(2011年)的评论讨论了这些抑制剂的设计、合成和活性研究,强调了它们在控制炎症反应中的重要性(Scior等人,2011年)。

细胞色素P450同工酶的化学抑制剂

化学抑制剂的选择性,包括咪唑基化合物,在解析特定细胞色素P450(CYP)同工酶在药物代谢中的参与中起着至关重要的作用。Khojasteh等人(2011年)回顾了主要人类肝脏CYP同工酶的化学抑制剂的效力和选择性,强调了这些抑制剂在预测药物相互作用(DDIs)中的重要性(Khojasteh et al., 2011)。

1,3-咪唑的4-磷酸酯衍生物的合成和转化

Abdurakhmanova等人(2018年)讨论了4-磷酸酯咪唑衍生物的合成和化学性质,包括使用咪唑和磷卤化物的金属衍生物的方法。这些化合物表现出一系列生物活性,如杀虫和降压作用,突显了咪唑衍生物在药物化学中的多功能性(Abdurakhmanova et al., 2018)。

杂环化合物的合成

Gomaa和Ali(2020年)回顾了使用4-(二氰甲亚甲基)-3-甲基-1-苯基-2-吡唑烯-5-酮作为构建块合成杂环化合物,从而生成吡唑咪唑和其他衍生物。这突显了基于咪唑的化合物在生成具有潜在药用应用的各种杂环化合物中的作用(Gomaa & Ali, 2020)。

来自喹唑啉和嘧啶的光电材料

Lipunova等人(2018年)报道了喹唑啉和嘧啶衍生物,包括咪唑环,在新型光电材料的应用。这些化合物被用于电子器件、发光元件和光电转换元件,突显了这些衍生物在推动材料科学方面的重要性(Lipunova et al., 2018)。

属性

IUPAC Name |

4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3S/c1-26-18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXPEKQMLOAPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431709 | |

| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine | |

CAS RN |

152121-44-3 | |

| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

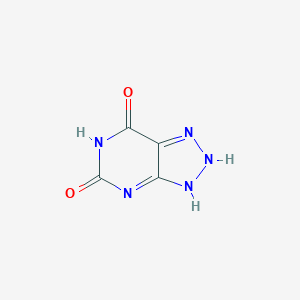

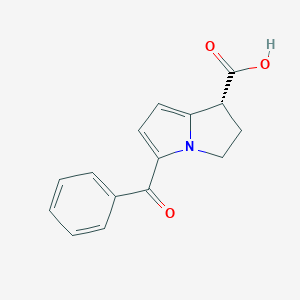

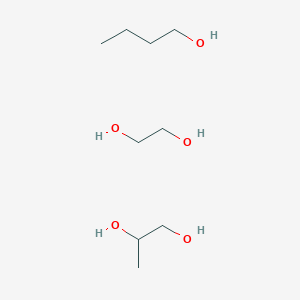

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)

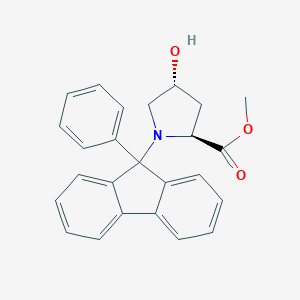

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)